molecular formula C25H29N5O2S B2529351 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol CAS No. 1095077-98-7

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol

Cat. No.: B2529351
CAS No.: 1095077-98-7
M. Wt: 463.6
InChI Key: QMGAOHKENZPTEM-UHFFFAOYSA-N
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Description

4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol is a useful research compound. Its molecular formula is C25H29N5O2S and its molecular weight is 463.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of related benzothiazole and pyrazole derivatives. For instance, studies on the synthesis of certain benzothiazole methyl pyrazolines and triazolyl methyl benzothiazoles have revealed methods to synthesize these compounds from condensation and cyclization reactions. These processes highlight the intricate chemistry involved in creating complex molecules that can serve as precursors or analogs to the specified chemical (Uma et al., 2017). Further research has detailed the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating their potential as anti-tumor agents (Gomha et al., 2016).

Biological Activities

A significant focus has been on evaluating the biological activities of these compounds. For example, novel 2-(1,2,3-triazol-4-yl)pyrazol-1-yl thiazoles have been synthesized, with some structures confirmed by X-ray crystallography, hinting at potential applications in medicinal chemistry (Kariuki et al., 2022). Additionally, the antimicrobial activities of 1,4-bis(triazol-4-yl)benzene and pyrazole-4-carbonitrile derivatives have been explored, indicating their potential as antimicrobial agents (Al‐Azmi et al., 2020).

Potential Therapeutic Applications

The exploration of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties has shown promising antimicrobial and antiproliferative activities. This research suggests the therapeutic potential of such compounds in treating microbial infections and cancer (Mansour et al., 2020). Further studies have synthesized novel pyrazole derivatives as potential PET agents for imaging neuroinflammation, demonstrating the broad applicability of these compounds in biomedical imaging and diagnostics (Wang et al., 2018).

Future Directions

Thiazole derivatives have shown promise in various fields of medicinal chemistry. Future research could focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-amine, which is synthesized from commercially available starting materials. The second intermediate is 4-(4-hydroxyphenyl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol, which is synthesized from 4-nitrophenol and 4-(4-hydroxyphenyl)-6-ethyl-2-bromo-1,3-benzene diol. The two intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "2-Amino-4-methylpyrazole", "2-Chloro-4-nitrobenzo[d]thiazole", "4-Nitrophenol", "4-(4-Hydroxyphenyl)-6-ethyl-2-bromo-1,3-benzene diol", "4-Methylpiperazine", "Sodium hydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "Dichloromethane", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-amine", "a. Dissolve 2-chloro-4-nitrobenzo[d]thiazole (1.0 g, 4.0 mmol) and 2-amino-4-methylpyrazole (0.5 g, 5.0 mmol) in dimethylformamide (10 mL).", "b. Add sodium hydride (0.2 g, 5.0 mmol) and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with dichloromethane (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate as a yellow solid.", "Step 2: Synthesis of 4-(4-hydroxyphenyl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol", "a. Dissolve 4-nitrophenol (1.0 g, 7.2 mmol) and 4-(4-hydroxyphenyl)-6-ethyl-2-bromo-1,3-benzene diol (1.5 g, 4.3 mmol) in ethanol (20 mL).", "b. Add sodium borohydride (0.4 g, 10.6 mmol) and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with dichloromethane (3 x 20 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the intermediate as a white solid.", "Step 3: Coupling of the two intermediates", "a. Dissolve the two intermediates (0.5 g each) in dichloromethane (10 mL).", "b. Add N,N'-dicyclohexylcarbodiimide (0.3 g, 1.5 mmol) and 4-dimethylaminopyridine (0.1 g, 0.8 mmol) and stir the mixture at room temperature for 2 hours.", "c. Quench the reaction with hydrochloric acid (1 M) and extract the product with dichloromethane (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product as a yellow solid." ] }

CAS No.

1095077-98-7

Molecular Formula

C25H29N5O2S

Molecular Weight

463.6

IUPAC Name

4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol

InChI

InChI=1S/C25H29N5O2S/c1-4-16-13-17(24(32)18(23(16)31)14-30-11-9-29(3)10-12-30)22-21(15(2)27-28-22)25-26-19-7-5-6-8-20(19)33-25/h5-8,13,31-32H,4,9-12,14H2,1-3H3,(H,27,28)

InChI Key

QMGAOHKENZPTEM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1O)CN2CCN(CC2)C)O)C3=NNC(=C3C4=NC5=CC=CC=C5S4)C

solubility

not available

Origin of Product

United States

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